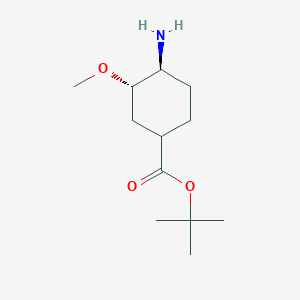
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate is a chemical compound that features a tert-butyl group, an amino group, and a methoxy group attached to a cyclohexane ring
Vorbereitungsmethoden
The synthesis of tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of functional groups: The amino and methoxy groups are introduced through substitution reactions. For example, the amino group can be introduced via reductive amination, while the methoxy group can be added through methylation.
Protection and deprotection steps: The tert-butyl group is often used as a protecting group for the carboxylate during the synthesis and is removed in the final step to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase yield and efficiency.
Analyse Chemischer Reaktionen
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl (3S,4S)-3-amino-4-ethyl-pyrrolidine-1-carboxylate: This compound has a similar structure but with an ethyl group instead of a methoxy group.
tert-Butyl (3S,4S)-3-amino-4-(4-hydroxyphenyl)-1-piperidinecarboxylate: This compound features a hydroxyphenyl group, providing different chemical and biological properties.
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl (3S,4S)-4-amino-3-methoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h8-10H,5-7,13H2,1-4H3/t8?,9-,10-/m0/s1 |
InChI-Schlüssel |
PEEDPXVJJUHUCU-AGROOBSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C1CC[C@@H]([C@H](C1)OC)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCC(C(C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


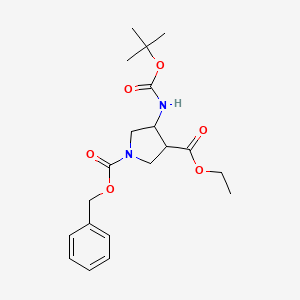
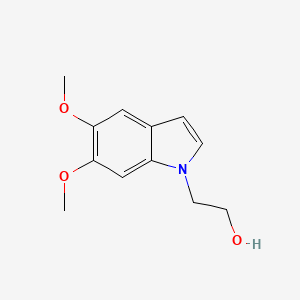
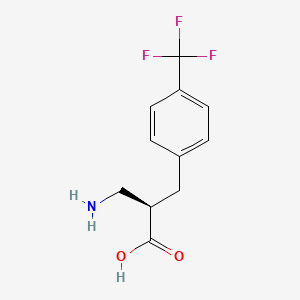
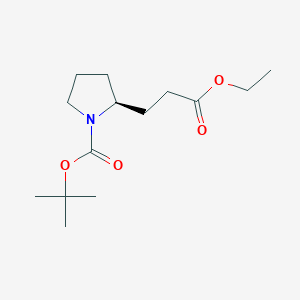
![7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde](/img/structure/B12945151.png)
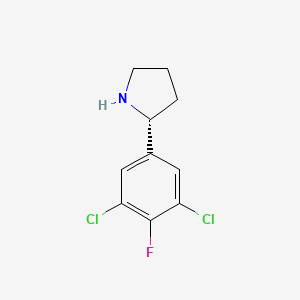

![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12945167.png)
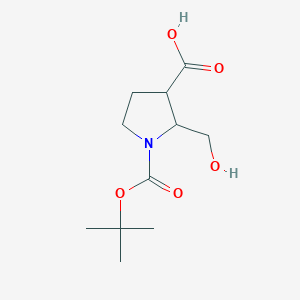

![rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B12945191.png)
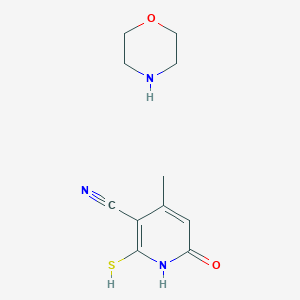
![1-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12945209.png)
![(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12945230.png)
